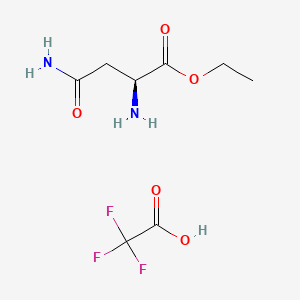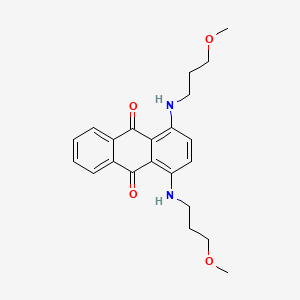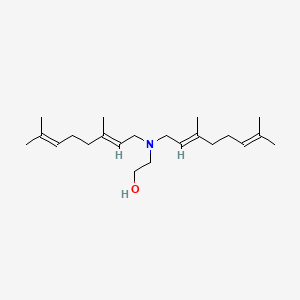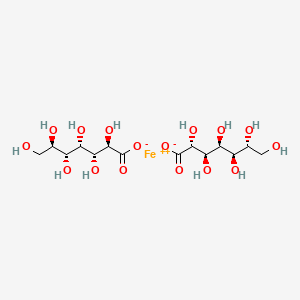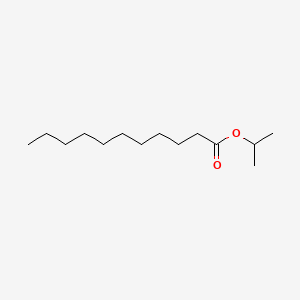
Isopropyl undecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropyl undecanoate is an ester compound with the molecular formula C14H28O2 . It is also known by its IUPAC name, undecanoic acid, 1-methylethyl ester . This compound is characterized by its relatively high molecular weight of 228.37 g/mol and is commonly used in various industrial and scientific applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Isopropyl undecanoate can be synthesized through the esterification of undecanoic acid with isopropanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous esterification processes. These processes utilize large-scale reactors where undecanoic acid and isopropanol are continuously fed into the reactor, and the ester product is continuously removed. This method ensures high efficiency and yield of the desired ester.
Analyse Chemischer Reaktionen
Types of Reactions: Isopropyl undecanoate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breaking of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of undecanoic acid and isopropanol. Transesterification involves the exchange of the ester group with another alcohol, leading to the formation of a different ester and alcohol.
Common Reagents and Conditions:
Hydrolysis: Water, acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide)
Transesterification: Alcohol (e.g., methanol), acid or base catalyst
Major Products Formed:
Hydrolysis: Undecanoic acid and isopropanol
Transesterification: New ester and alcohol
Wissenschaftliche Forschungsanwendungen
Isopropyl undecanoate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is commonly used as a solvent and intermediate in organic synthesis. In the pharmaceutical industry, it serves as an excipient in drug formulations, enhancing the solubility and stability of active pharmaceutical ingredients. Additionally, it is used in the formulation of cosmetics and personal care products due to its emollient properties .
Wirkmechanismus
The mechanism of action of isopropyl undecanoate is primarily related to its role as an ester. In biological systems, esters like this compound can undergo hydrolysis to release the corresponding acid and alcohol. This hydrolysis reaction is catalyzed by esterases, a class of enzymes that specifically target ester bonds. The released undecanoic acid can then participate in various metabolic pathways, exerting its effects on cellular processes .
Vergleich Mit ähnlichen Verbindungen
- Isopropyl myristate
- Isopropyl palmitate
- Ethyl undecanoate
Eigenschaften
CAS-Nummer |
50638-98-7 |
|---|---|
Molekularformel |
C14H28O2 |
Molekulargewicht |
228.37 g/mol |
IUPAC-Name |
propan-2-yl undecanoate |
InChI |
InChI=1S/C14H28O2/c1-4-5-6-7-8-9-10-11-12-14(15)16-13(2)3/h13H,4-12H2,1-3H3 |
InChI-Schlüssel |
KJRRQERTCPYNMS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC(=O)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


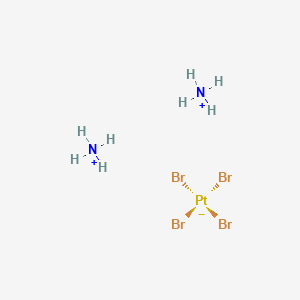
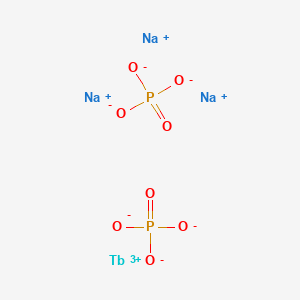

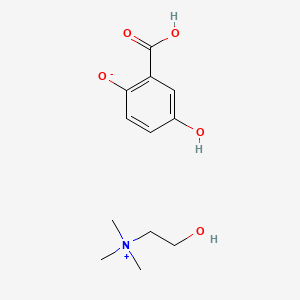
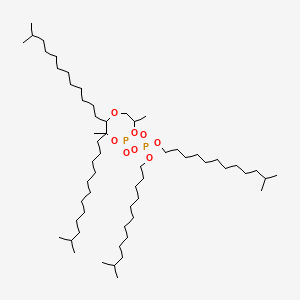
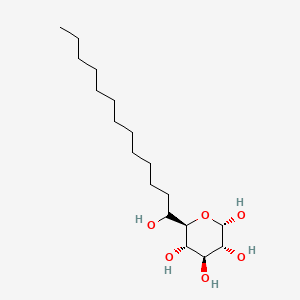
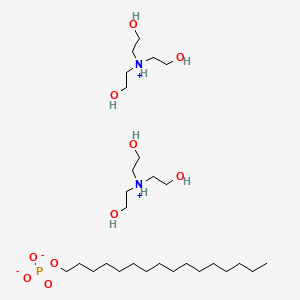

![Triethoxy[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane](/img/structure/B12662389.png)
